3-(2-bromoethyl)-3-methyl-3H-diazirine
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Overview
Description
“3-(2-bromoethyl)-3-methyl-3H-diazirine” is a diazirine compound. Diazirines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. They are known for their use in photoaffinity labeling, a technique used in molecular biology to study protein-protein interactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a three-membered diazirine ring with a bromoethyl and a methyl group attached .
Chemical Reactions Analysis
Diazirines are often used in photoaffinity labeling because they can form reactive carbene species upon irradiation with UV light . This property could be utilized in various chemical reactions.
Scientific Research Applications
Nitrenic Reactivity and Its Implications
3-(2-bromoethyl)-3-methyl-3H-diazirine shows nitrenic reactivity, which has been observed in similar diazirines. For instance, butyl 3-bromo-3H-diazirine-3-carboxylate exhibits nitrenic reactivity with phenylmagnesium bromide, leading to the formation of various N,N′-disubstituted amidines due to the intermediacy of diazirines with a singlet imidoylnitrene character. This reactivity has implications for creating complex nitrogen-containing compounds in organic synthesis (Kolářová et al., 2013).
Photoaffinity Reagents in Analytical Biochemistry
Diazirines, including those structurally similar to this compound, have been used to develop photoaffinity reagents. These compounds are crucial in studying protein interactions and biological mechanisms. For instance, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine has been prepared for incorporation into peptide photoaffinity reagents, demonstrating the versatility of diazirines in biochemical research (Shih & Bayley, 1985).
Surface Modification of Graphitic and Carbon Nanotube Surfaces
3-Aryl-3-(trifluoromethyl)diazirines, similar to this compound, have been used as photoactivated carbene precursors for covalent surface modification of graphitic carbon and carbon nanotubes. This application demonstrates the role of diazirines in material science, particularly in modifying the properties of nanomaterials (Lawrence et al., 2011).
Photolysis and Carbene Formation
The photolysis of diazirines leads to the formation of carbenes, a reaction that has been extensively studied. This property is significant in understanding the fundamental reactions in organic chemistry and has implications for synthetic applications. For example, the study of photolysis of alkylhalodiazirines contributes to understanding the mechanisms of carbene formation and its potential uses (Wierlacher et al., 1993).
Biochemical Applications in Protein Labeling
Diazirines, including this compound, are used in photoaffinity labeling for understanding protein interactions. They enable the investigation of biological mechanisms through covalent bonding to the target and subsequent detection. This is crucial for studies in molecular biology and pharmacology (Craig et al., 2002).
Immobilization of Biotinylated Fusion Proteins
This compound analogs have been used for immobilizing biotinylated fusion proteins on surfaces. This application is important in biomedical research, particularly in studying nerve growth and regeneration. It demonstrates the potential of diazirines in creating biofunctional surfaces (McCormick et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as 3-(2-bromoethyl)indole have been used in the synthesis of β-carboline derivatives , which are known to interact with various targets including enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromoethyl groups in other compounds have been shown to form covalent bonds with their targets . This suggests that 3-(2-bromoethyl)-3-methyl-3H-diazirine might interact with its targets in a similar manner.
Safety and Hazards
While specific safety data for “3-(2-bromoethyl)-3-methyl-3H-diazirine” is not available, general safety measures should be taken while handling diazirines. They should be stored in a cool, dry place and protected from light. Diazirines can be harmful if inhaled, swallowed, or in contact with skin .
Future Directions
Properties
IUPAC Name |
3-(2-bromoethyl)-3-methyldiazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMPPCLRKCDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-50-3 |
Source
|
Record name | 3-(2-bromoethyl)-3-methyl-3H-diazirine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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